molecular formula C19H20BrNO2 B2491506 5-bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)-1,3-dihydro-2H-indol-2-one CAS No. 866008-00-6

5-bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B2491506
CAS RN: 866008-00-6
M. Wt: 374.278
InChI Key: QNUYPYNMWADARV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally similar brominated compounds involves multi-step chemical processes including bromination, cyclocondensation, and the use of chiroptical spectroscopy for chiral characterization. These methods provide a foundation for synthesizing and understanding the structure of our target compound. For instance, Gussem et al. (2013) demonstrated the synthesis of a related compound using vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD) for absolute configuration assignment (De Gussem, Cornelus, Pieters, Van den Bossche, Van der Eycken, Herrebout, & Bultinck, 2013).

Molecular Structure Analysis

Molecular structure analysis, particularly X-ray crystallography, plays a crucial role in determining the configuration and conformation of brominated compounds. For example, research by Zhu and Qiu (2011) on Schiff bases revealed the molecular structure through X-ray single crystal determination, offering insights into the structural analysis of our compound (Zhu & Qiu, 2011).

Chemical Reactions and Properties

The chemical behavior of brominated compounds can be elucidated through studies on their reactions and properties. Investigations into the reactivity of brominated molecules provide insights into potential chemical reactions, such as electrophilic substitutions and coupling reactions that our compound might undergo. Research by Bayrak et al. (2017) on bromophenol derivatives outlines the synthesis and reaction pathways that could be relevant (Bayrak, Taslimi, Gülçin, & Menzek, 2017).

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding the practical applications of the compound. These properties are determined through experimental techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests in various solvents.

Chemical Properties Analysis

Chemical properties, such as reactivity with other compounds, stability under different conditions, and spectral properties (IR, UV-Vis, NMR), are essential for comprehensively understanding the compound's behavior in chemical reactions and potential applications. Studies on similar compounds, like the one by Tamer et al. (2016), provide insights into the chemical properties through experimental and DFT approaches (Tamer, Arslan, Avcı, Nebioğlu, Atalay, & Çoşut, 2016).

Scientific Research Applications

However, the search yielded papers on related topics such as the synthesis and applications of various organic compounds, including indole synthesis, synthetic approaches to substituted coumarins, and the pharmacology of certain compounds. These papers cover a wide range of chemical synthesis methodologies, potential pharmaceutical applications, and reviews of specific chemical classes' biological activities. For example:

  • Synthetic approaches to unsymmetrically substituted 5,7-dihydroxycoumarins discuss strategies for modifying hydroxy groups in coumarin cores, potentially relevant to the synthesis of complex organic molecules including the specified compound (Fatykhov et al., 2020).

  • Indole synthesis review provides a classification of indole synthesis methods, possibly relevant to understanding synthetic pathways that might involve compounds structurally related to "5-bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)-1,3-dihydro-2H-indol-2-one" (Taber & Tirunahari, 2011).

properties

IUPAC Name

5-bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO2/c1-3-4-11-21-17-10-9-15(20)12-16(17)19(23,18(21)22)14-7-5-13(2)6-8-14/h5-10,12,23H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUYPYNMWADARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(C3=CC=C(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)-1,3-dihydro-2H-indol-2-one

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